Desmethylmaprotiline falls under the category of psychoactive substances, specifically as an antidepressant metabolite. Its classification is closely linked to its parent compound, maprotiline, which functions similarly to tricyclic antidepressants by inhibiting norepinephrine reuptake without significantly affecting serotonin reuptake .
Desmethylmaprotiline can be synthesized through the demethylation of maprotiline. This process involves the removal of a methyl group from the nitrogen atom in the maprotiline molecule. The demethylation reaction typically employs cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which facilitate this transformation under physiological conditions .
Desmethylmaprotiline participates in various chemical reactions, including:
The outcomes of these reactions depend on several parameters:
While specific details about the mechanism of action for desmethylmaprotiline are not extensively documented, it is likely similar to that of maprotiline. Maprotiline primarily exerts its antidepressant effects by inhibiting the presynaptic uptake of norepinephrine, thereby increasing its concentration in synaptic clefts . This mechanism potentially applies to desmethylmaprotiline as well, contributing to its pharmacological profile.
Desmethylmaprotiline exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis processes.
Desmethylmaprotiline has several scientific applications:
In pharmaceutical quality control processes, desmethylmaprotiline is utilized to ensure consistency and reliability in drug formulations that include maprotiline or similar compounds .
Desmethylmaprotiline (systematic name: N-Desmethylmaprotiline; IUPAC designation: 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-amine) is the principal N-desmethyl metabolite arising from the hepatic biotransformation of maprotiline. Its molecular formula is C₁₉H₂₁N, distinguishing it from the parent compound maprotiline (C₂₀H₂₃N) by the absence of a single methyl group (–CH₃) on the terminal nitrogen of the propylamine side chain [1] [6]. This structural modification reduces its molecular weight to 263.38 g/mol, compared to maprotiline’s 277.41 g/mol [6].
The core scaffold retains maprotiline’s tetracyclic framework comprising a dibenzobicyclo[2.2.2]octadiene system—a fused structure integrating a central ethylene-bridged cyclohexane flanked by two benzene rings. This rigidity influences receptor binding kinetics. Demethylation alters electron distribution, marginally increasing the compound’s polarity while preserving its lipophilicity, as evidenced by a water solubility of 833.4 μg/L at 22.5°C [6]. The pKa remains near 10.5, consistent with maprotiline’s weak base properties favoring ionization under physiological pH [6].
Property | Maprotiline | Desmethylmaprotiline |
---|---|---|
Molecular Formula | C₂₀H₂₃N | C₁₉H₂₁N |
Molecular Weight (g/mol) | 277.41 | 263.38 |
CAS Registry Number | 10262-69-8 | N/A (metabolite) |
PubChem CID | 4017 | 119409 |
Key Structural Feature | N-Methylpropylamine | Propylamine side chain |
Desmethylmaprotiline is pharmacodynamically active, contributing to maprotiline’s overall antidepressant effects via norepinephrine reuptake inhibition—a mechanism shared with secondary amine tricyclic antidepressants like nortriptyline [3]. Its clinical significance stems from two factors: circulating concentrations and analytical detectability.
Forensic Toxicology: Liquid chromatography coupled with electrospray ionization and collision-induced dissociation mass spectrometry (LC/ESI-CID/MS) identifies desmethylmaprotiline in keratin matrices like hair. This permits retrospective assessment of drug exposure over weeks to months, as demonstrated in suicide investigations involving chronic maprotiline use [4].
Table 2: Analytical Methods for Detecting Desmethylmaprotiline
Matrix | Method | Detection Limit | Primary Application |
---|---|---|---|
Serum/Plasma | HPLC-UV (214 nm) | 12 ng/mL | Therapeutic drug monitoring |
Hair | LC/ESI-CID/MS | Not specified | Forensic toxicology |
Hair | LC-MS/MS (MRM mode) | High sensitivity | Metabolite profiling |
The identification of desmethylmaprotiline coincided with pharmacological investigations of maprotiline in the 1970s. As maprotiline (marketed as Ludiomil®) underwent clinical development for major depressive disorder, metabolic studies in humans and animals revealed N-demethylation as a dominant biotransformation pathway [3] [6]. Early analytical challenges centered on separating structurally similar tetracyclic compounds.
A pivotal advancement occurred in 1983 when researchers developed a normal-phase HPLC method capable of simultaneously resolving maprotiline and desmethylmaprotiline in serum within 13 minutes. This technique utilized Bond-Elut C18 extraction columns and a mobile phase of ethanol-acetonitrile-tert-butylamine (98:2:0.05), achieving recoveries exceeding 97% [2]. This methodology enabled foundational pharmacokinetic observations:
Subsequent research expanded into forensic applications. By the late 1990s, LC/MS techniques identified desmethylmaprotiline in hair samples from decedents with documented maprotiline overdoses, validating its role in postmortem toxicology [4]. These early studies cemented desmethylmaprotiline’s dual status as an active metabolite and an enduring analytical target.
Timeframe | Development | Significance |
---|---|---|
1970s | Metabolic characterization of maprotiline | Identification of N-desmethyl metabolite |
1983 | Normal-phase HPLC serum assay development [2] | Enabled simultaneous quantification in clinical samples |
Late 1990s | LC/ESI-CID/MS detection in hair [4] | Extended utility to forensic investigations |
2021 | Recognition of anticancer potential of parent drug | Indirect refocus on metabolite profiling [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3